(3-Chlorobut-3-en-1-yn-1-yl)benzene
Description
Properties
CAS No. |
13524-10-2 |
|---|---|
Molecular Formula |
C10H7Cl |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
3-chlorobut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H7Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H2 |
InChI Key |
SJDJJWBCEYDUEU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
N-Chlorosuccinimide (NCS) Mediated Chlorination
A widely cited method for synthesizing chlorinated alkynes involves the use of N-chlorosuccinimide (NCS) in the presence of silver acetate (AgOAc). This protocol, adapted from Nicolai et al., involves refluxing terminal alkynes with NCS and AgOAc in acetone. For example, chlorination of phenylacetylene derivatives under these conditions yields chlorinated products with regioselectivity dependent on the alkyne’s substitution pattern.
In the context of (3-Chlorobut-3-en-1-yn-1-yl)benzene, the starting material would require a pre-existing enyne structure. For instance, but-3-en-1-yn-1-ylbenzene could undergo chlorination at the alkene position using NCS. The reaction typically proceeds via radical intermediates, with AgOAc facilitating the generation of chlorine radicals. However, direct application of this method to enynes remains speculative, as the provided literature focuses on simpler alkynes.
Electrophilic Chlorination of Conjugated Enynes
Electrophilic chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) represents another route. Conjugated enynes, such as but-3-en-1-yn-1-ylbenzene, may undergo selective chlorination at the alkene moiety due to the stabilizing effect of the adjacent triple bond. For example, treatment with Cl₂ in dichloromethane at 0°C could yield the chlorinated product via ionic addition. This method, however, risks over-chlorination or side reactions at the triple bond, necessitating precise stoichiometric control.
Transition Metal-Catalyzed Coupling Reactions
Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a cornerstone for constructing aryl-alkyne linkages. To synthesize this compound, a modified Sonogashira protocol could involve a chlorinated propargyl electrophile. For instance, coupling iodobenzene with 3-chlorobut-3-en-1-yne in the presence of Pd(PPh₃)₂Cl₂ and CuI would theoretically yield the target compound. Challenges include the instability of chlorinated propargyl reagents and competing side reactions, such as homocoupling.
Heck-Type Alkyne Coupling
Palladium-catalyzed coupling of aryl halides with chlorinated enynes offers an alternative pathway. A Heck-type mechanism could facilitate the insertion of a chlorinated alkenyl fragment into the aryl halide bond. For example, bromobenzene reacting with 3-chlorobut-3-en-1-yne under Pd(OAc)₂ catalysis might yield the desired product. This method remains hypothetical, as no direct precedents are cited in the provided sources.
Elimination and Dehydrohalogenation Strategies
Base-Induced Elimination
Dehydrohalogenation of vicinal dihalides provides a route to alkenes. Applying this to this compound synthesis, a dihalide precursor such as 3,4-dichlorobut-1-yn-1-ylbenzene could undergo elimination with a strong base (e.g., KOtBu). The reaction would proceed via E2 mechanism, yielding the chlorinated alkene.
Thermal Elimination
Thermal decomposition of sulfonate esters or xanthates represents another elimination strategy. For instance, treating a β-chloro propargyl sulfonate with heat could generate the enyne via syn-elimination. This method’s applicability depends on the stability of intermediate sulfonates under thermal conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations in Chlorination
The chlorination of enynes involves competing pathways:
- Radical Chlorination : NCS/AgOAc generates chlorine radicals, which abstract hydrogen from the alkene, followed by Cl⁻ addition.
- Electrophilic Addition : Cl⁺ attacks the alkene’s π-bond, forming a chloronium ion intermediate, which opens to yield the vicinal dihalide. Subsequent elimination produces the chlorinated alkene.
In conjugated systems, the triple bond’s electron-withdrawing effect polarizes the alkene, directing chlorination to the β-position. This explains the regioselectivity observed in analogous compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobut-3-en-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and osmium tetroxide (OsO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of functionalized benzene derivatives .
Scientific Research Applications
(3-Chlorobut-3-en-1-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chlorobut-3-en-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne and chlorine substituents, which can participate in a range of chemical transformations. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .
Comparison with Similar Compounds
Key Observations :
- Synthesis : While (3-Chloro-3-methylbutyl)benzene is synthesized via B(C₆F₅)₃-catalyzed hydrochlorination , analogous methods may apply to the target compound, though steric and electronic factors could reduce efficiency.
Physical and Hazard Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
